molecular formula C16H20N4O2S B2632086 N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896341-94-9

N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2632086
CAS No.: 896341-94-9
M. Wt: 332.42
InChI Key: IAXVLPJIXSMQMI-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex multi-ring system comprising a pyrido[1,2-a][1,3,5]triazin-4-one core, which is structurally related to [1,3,4]thiadiazolo[2,3-c][1,2,4]triazine scaffolds found in compounds with documented biological activity . The structure is further functionalized with a sulfanyl-acetamide side chain terminated by a cyclohexyl group, a motif common in agrochemical and medicinal chemistry research, as seen in similar acetamide derivatives investigated for their efficacy . The presence of the sulfanyl bridge and the acetamide linkage makes this compound a valuable intermediate for further chemical derivatization, particularly in the synthesis of novel molecules for screening programs. While the specific biological profile of this exact compound requires further investigation, its structural analogs have been explored for various applications, suggesting its potential utility in the development of bioactive agents. Researchers can employ this chemical as a key building block in heterocyclic chemistry, a scaffold in drug discovery efforts, or a candidate for biochemical screening. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-cyclohexyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-6-5-9-20-14(11)18-15(19-16(20)22)23-10-13(21)17-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXVLPJIXSMQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087175
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a][1,3,5]triazin-4-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This is achieved by reacting the intermediate with a thiol reagent under controlled conditions.

    Attachment of the cyclohexyl group: This step involves the alkylation of the intermediate with cyclohexyl halide in the presence of a base.

    Final acylation step: The compound is then acylated with acetic anhydride to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes. The compound binds to the active site of enzymes, inhibiting their activity. For example, it has been shown to chelate metal ions in the active site of HIV integrase, thereby preventing the integration of viral DNA into the host genome .

Comparison with Similar Compounds

Triazole-Based Analogs

Compound A : N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate (from Orek et al., 2012)

  • Core : 1,2,4-Triazole (vs. pyrido-triazin in the main compound).
  • Substituents : 4-pyridyl and p-tolyl groups at positions 5 and 4, respectively.
  • Activity : Exhibits antimicrobial and antioxidant properties, with moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL). Theoretical studies (DFT) highlight enhanced stability due to intramolecular hydrogen bonding .

Compound B: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (from )

  • Core: 1,2,4-Triazole with amino and furan substituents.
  • Activity : Demonstrates anti-exudative activity (74% inhibition at 10 mg/kg) comparable to diclofenac sodium (8 mg/kg). The furan group may enhance solubility via polar interactions .
  • Comparison : The absence of a fused pyrido ring in triazoles may reduce metabolic stability compared to the main compound’s bicyclic system.

Thiazolidinone and Tautomerism Effects

Compound C: N-cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (from )

  • Core: Thiazolidin-4-one (non-aromatic vs. aromatic pyrido-triazin).
  • Tautomerism: Exists as a 1:1 mixture of imino (3e-I) and amino (3e-A) tautomers, affecting reactivity and solubility.
  • Comparison : The pyrido-triazin core’s aromaticity likely enhances resonance stabilization, reducing tautomeric variability and improving pharmacokinetic predictability .

Substituent-Driven Activity

  • Cyclohexyl Group : Present in both the main compound and Compound A. This bulky substituent may improve membrane permeability but could limit target accessibility in sterically constrained active sites.
  • Sulfanyl Linker: Common across all analogs.

Biological Activity

The compound N-cyclohexyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

This compound is characterized by its unique pyrido-triazine framework, which includes a cyclohexyl group and a sulfanyl moiety. The molecular formula is C16H19N3O3SC_{16}H_{19}N_3O_3S.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC16H19N3O3SC_{16}H_{19}N_3O_3S
Functional GroupsSulfanyl, Acetamide
Core StructurePyrido-triazine

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related pyrido-triazine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study conducted on derivatives of pyrido-triazines demonstrated that certain modifications led to enhanced antimicrobial properties. The compound's ability to inhibit bacterial growth was evaluated using standard agar diffusion methods, revealing promising results against Gram-positive and Gram-negative bacteria .

Analgesic and Anti-inflammatory Effects

Another area of interest is the analgesic and anti-inflammatory potential of this compound. Similar compounds have been investigated for their ability to modulate pain pathways and reduce inflammation in animal models.

Research Findings

In vivo studies have indicated that derivatives of this compound can significantly reduce pain responses in rodent models when administered at appropriate dosages. The observed effects are likely due to the inhibition of cyclooxygenase enzymes (COX), which play a central role in the inflammatory process .

Cytotoxicity Studies

Evaluating the cytotoxic effects of this compound on various cancer cell lines has also been a focus. Preliminary results suggest that this compound may exhibit selective cytotoxicity against certain tumor cell lines while sparing normal cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)153
MCF7 (breast cancer)202
Normal Fibroblasts>50-

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Pathways : Targeting key enzymes involved in inflammation and pain signaling.
  • Interference with DNA Synthesis : Similar compounds have shown the ability to bind to DNA or inhibit replication processes in cancer cells.
  • Membrane Disruption : Potentially altering the integrity of microbial membranes leading to cell death.

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